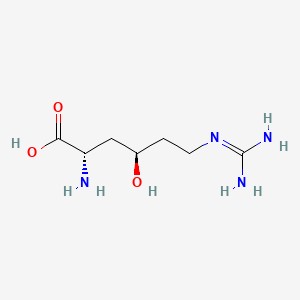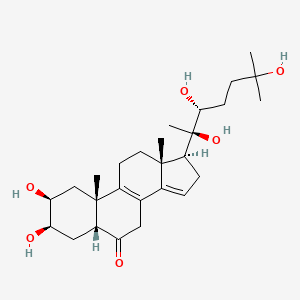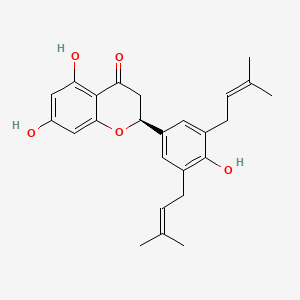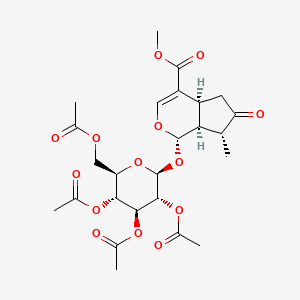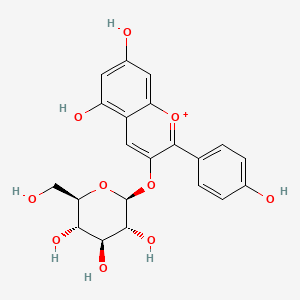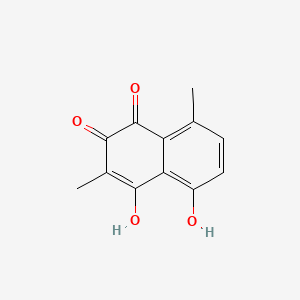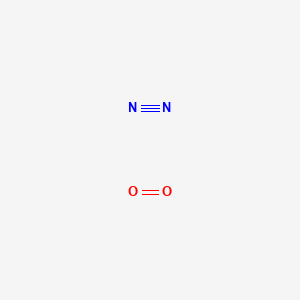
Molecular nitrogen;molecular oxygen
Descripción general
Descripción
Air is a mixture of gases making up the earth's atmosphere, consisting mainly of nitrogen, oxygen, argon, and carbon dioxide.
Aplicaciones Científicas De Investigación
Catalyst Development
Molecular nitrogen and oxygen are pivotal in the development of catalysts. Pyrolyzed metal–nitrogen–carbon (M–N–C) materials are recognized as sustainable catalysts for the oxygen reduction reaction (ORR), critical in fuel cells. The advancement in these catalysts, particularly in automotive fuel cell stacks, is notable. Understanding the nature and intrinsic activity of active sites, especially through model catalysts comprising MNxCy moieties, has been a significant focus. Recent methods show promise in enumerating the number of electrochemically accessible active sites in these materials, aiding in the activity analysis (Li & Jaouen, 2018).
Pest Control in Agriculture
Nitrogen treatment serves as an eco-friendly alternative to chemical pest control, primarily in stored product protection. Research delves into the optimal oxygen levels and exposure durations for effective pest control. Variables like temperature, relative humidity, and different insect species' susceptibility to nitrogen treatment have been extensively studied. Nitrogen treatment's role in Integrated Pest Management (IPM) strategies is emphasized, offering a sustainable approach to pest control (Athanassiou & Sakka, 2022).
Immunological Defense
Reactive oxygen and nitrogen intermediates (ROI and RNI) play a crucial role in mammalian immunity. Insights from knock-out mice have elucidated the nonredundant yet mutually redundant roles of phagocyte oxidase and inducible nitric oxide synthase in host defense. Understanding microbial resistance to RNI is vital in diseases like tuberculosis, emphasizing the dynamic balance between host and pathogen where RNI is significantly involved (Nathan & Shiloh, 2000).
Waste Water Treatment
Oxygenic denitrification (O2DN) emerges as a novel biological nitrogen removal (BNR) process, addressing the greenhouse gas emission issue of canonical denitrification (CDN). O2DN simplifies the denitrification process, reducing nitrous oxide, a potent greenhouse gas. Despite being a nascent field, the potential applications in wastewater treatment are promising, calling for further research, especially in integrated processes and quantitative assessment in natural habitats and engineered systems (He et al., 2018).
Propiedades
Número CAS |
37291-87-5 |
|---|---|
Nombre del producto |
Molecular nitrogen;molecular oxygen |
Fórmula molecular |
N2O2 |
Peso molecular |
60.013 g/mol |
Nombre IUPAC |
molecular nitrogen;molecular oxygen |
InChI |
InChI=1S/N2.O2/c2*1-2 |
Clave InChI |
DOTMOQHOJINYBL-UHFFFAOYSA-N |
SMILES |
N#N.O=O |
SMILES canónico |
N#N.O=O |
Sinónimos |
gas hypoxic mixture (nitrogen with oxygen) GHM 10 GHM 8 GHM-10 GHM-8 hypoxic gas mixture nitrox |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


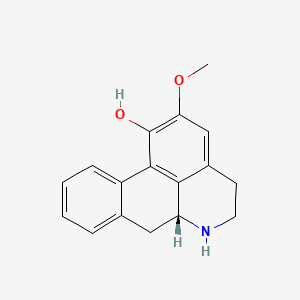
![3-Tert-butyl-7-[[2-(4-methylphenyl)-2-oxoethyl]thio]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B1196500.png)
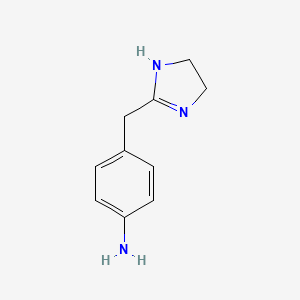
![carbamothioic acid S-[2-(2-methoxyanilino)-2-oxoethyl] ester](/img/structure/B1196502.png)
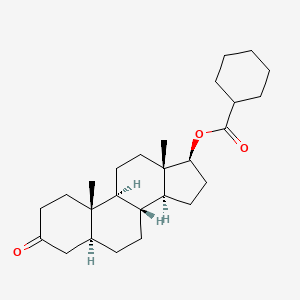
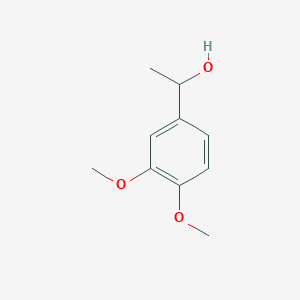
![N-[5-amino-2-[[7-amino-2-[5-amino-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]oxy]-3,4-dihydroxycyclohexyl]acetamide](/img/structure/B1196506.png)
![2-[3-Carboxy-3-(methylammonio)propyl]-L-histidine](/img/structure/B1196507.png)
